molecular formula C12H13BrN2O2 B14042055 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol

5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol

Cat. No.: B14042055
M. Wt: 297.15 g/mol
InChI Key: UOHVKAHNAUYKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-pyran-2-yl group at the 1st position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-1H-indazole and 3,4-dihydro-2H-pyran.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as toluene-4-sulfonic acid, in a solvent like ethyl acetate or tetrahydrofuran.

    Procedure: The mixture is heated at 70°C for 16 hours, followed by cooling and extraction with ethyl acetate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the tetrahydro-pyran group.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

    Substitution: Substituted indazole derivatives with various functional groups.

    Oxidation: Oxidized products with modified indazole or tetrahydro-pyran structures.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indazole: Lacks the tetrahydro-pyran-2-yl group but shares the bromine-substituted indazole core.

    1-(Tetrahydro-pyran-2-yl)-1H-indazole: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-1-(tetrahydro-pyran-2-yl)-1h-indazol-4-ol is unique due to the combination of the bromine atom and the tetrahydro-pyran-2-yl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

5-bromo-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C12H13BrN2O2/c13-9-4-5-10-8(12(9)16)7-14-15(10)11-3-1-2-6-17-11/h4-5,7,11,16H,1-3,6H2

InChI Key

UOHVKAHNAUYKTN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.